molecular formula C9H5BrIN B13001577 7-Bromo-3-iodoisoquinoline

7-Bromo-3-iodoisoquinoline

Cat. No.: B13001577
M. Wt: 333.95 g/mol
InChI Key: LZQBRFMZXWAWMD-UHFFFAOYSA-N
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Description

7-Bromo-3-iodoisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively, on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodoisoquinoline typically involves halogenation reactions. One common method is the bromination of isoquinoline derivatives followed by iodination. For instance, isoquinoline can be brominated using bromine in nitrobenzene to yield 7-bromoisoquinoline . Subsequently, iodination can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed coupling reactions. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-iodoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions yield various substituted isoquinoline derivatives.
  • Oxidation reactions produce quinoline derivatives.
  • Reduction reactions result in dihydroisoquinoline derivatives.

Scientific Research Applications

7-Bromo-3-iodoisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodoisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms on the isoquinoline ring

Properties

Molecular Formula

C9H5BrIN

Molecular Weight

333.95 g/mol

IUPAC Name

7-bromo-3-iodoisoquinoline

InChI

InChI=1S/C9H5BrIN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H

InChI Key

LZQBRFMZXWAWMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)I)Br

Origin of Product

United States

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